Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 1H-Benzimidazolepentylamine Monohydrochloride (CAS 98072-00-5)
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 1H-Benzimidazolepentylamine Monohydrochloride (CAS 98072-00-5)
Executive Summary
In the landscape of modern medicinal chemistry, bifunctional building blocks are essential for designing complex therapeutic modalities. 1H-Benzimidazolepentylamine monohydrochloride (CAS 98072-00-5) is a highly versatile intermediate that combines the privileged target-binding properties of a benzimidazole core with the structural flexibility of a pentylamine linker[1]. This in-depth technical guide provides drug development professionals and synthetic chemists with a comprehensive overview of its physicochemical properties, structural causality, validated synthetic workflows, and downstream applications in advanced drug discovery, such as targeted protein degradation[2].
Chemical Identity & Physicochemical Profiling
Understanding the baseline quantitative metrics of CAS 98072-00-5 is critical for predicting its behavior in both synthetic environments and biological assays. The data below summarizes its core physicochemical profile[3].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Analytical Significance |
| Chemical Name | 1H-Benzimidazolepentylamine monohydrochloride | Standard IUPAC nomenclature identifier. |
| CAS Registry Number | 98072-00-5 | Unique numerical identifier for regulatory tracking[1]. |
| Molecular Formula | C₁₂H₁₈ClN₃ | Confirms the 1:1 stoichiometry of the HCl salt[2]. |
| Molecular Weight | 239.74 g/mol | Optimal low-molecular-weight building block. |
| Topological Polar Surface Area | 54.70 Ų | Indicates moderate membrane permeability potential[3]. |
| Estimated LogP | 3.73 | Suggests favorable lipophilicity for the free base form[3]. |
Structural Mechanistic Insights: The Causality of the Salt Form
A common question in assay design is why this compound is isolated and supplied as a monohydrochloride salt rather than a free base. Primary aliphatic amines (like the pentylamine moiety) are highly nucleophilic. If left as a free base, the compound is susceptible to atmospheric oxidation and readily absorbs ambient CO₂ to form carbamates, degrading its purity over time.
By utilizing the monohydrochloride salt ( R−NH3+Cl− ), the amine is protonated. This fundamentally alters the molecule's stability profile:
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Oxidative Stability: The lack of a lone pair on the protonated nitrogen prevents unwanted oxidative degradation.
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Hygroscopicity & Handling: The salt forms a stable, free-flowing crystalline powder, whereas the free base is often a viscous, difficult-to-handle oil.
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Aqueous Solubility: The ionic nature of the salt drastically improves solubility in polar solvents (e.g., Water, DMSO, Methanol), making it directly compatible with in vitro biological screening assays.
Synthesis and Purification Workflows
The generation of 1H-Benzimidazolepentylamine monohydrochloride requires a highly controlled, two-step synthetic methodology. The protocol below is designed as a self-validating system to ensure maximum yield and purity.
Step 1: Base-Promoted N-Alkylation
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Causality: The acidic NH of 1H-benzimidazole (pKa ~12.8) must be deprotonated to form a nucleophilic benzimidazolide anion. Potassium carbonate ( K2CO3 ) is selected as a mild, non-nucleophilic base to prevent unwanted side reactions with the alkylating agent.
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Procedure:
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Dissolve 1H-benzimidazole (1.0 eq) in anhydrous DMF.
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Add K2CO3 (2.0 eq) and stir at room temperature for 30 minutes to ensure complete deprotonation.
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Dropwise add N-Boc-5-bromopentylamine (1.1 eq). The Boc-protection is critical to prevent the primary amine from competing as a nucleophile.
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Heat the reaction to 80°C for 12 hours.
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Validation: Quench with H2O and extract with EtOAc. TLC (DCM:MeOH 9:1) should show the complete consumption of the starting material.
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Step 2: Acidic Deprotection & Salt Formation
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Causality: The tert-butyl carbamate (Boc) group must be cleaved to reveal the primary amine. Using anhydrous HCl in dioxane ensures that water does not interfere with the precipitation of the final product, allowing the immediate trapping of the amine as the monohydrochloride salt.
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Procedure:
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Dissolve the Boc-protected intermediate in a minimal volume of anhydrous dichloromethane (DCM).
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Cool to 0°C and slowly add 4M HCl in Dioxane (5.0 eq).
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Stir at room temperature for 4 hours.
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Validation: The evolution of gas ( CO2 and isobutylene) serves as a macroscopic indicator of successful deprotection. As the reaction progresses, the product will crash out of the solution.
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Filter the resulting white precipitate and wash extensively with cold diethyl ether to remove residual dioxane and organic impurities.
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Figure 1: Step-by-step synthetic workflow for CAS 98072-00-5 yielding the monohydrochloride salt.
Analytical Validation Protocols
To guarantee scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.
Nuclear Magnetic Resonance (1H-NMR)
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Setup: Dissolve the sample in DMSO-d6. DMSO-d6 is explicitly chosen over CDCl3 to fully dissolve the polar hydrochloride salt and resolve exchangeable amine protons.
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Self-Validating Markers:
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Success Indicator: The complete disappearance of the intense tert-butyl singlet (~1.35 ppm, 9H) confirms full Boc deprotection.
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Identity Confirmation: A broad singlet integrating to 3H at ~8.0 ppm confirms the presence of the primary ammonium group ( −NH3+ ). The characteristic benzimidazole C2-H proton will appear as a sharp singlet at ~8.2 ppm.
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High-Performance Liquid Chromatography (HPLC)
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Setup: C18 Reverse-Phase Column. Mobile phase: Water / Acetonitrile gradient.
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Causality of Modifier: Free aliphatic amines interact strongly with residual silanol groups on standard C18 stationary phases, leading to severe peak tailing. It is mandatory to add 0.1% Trifluoroacetic acid (TFA) to both mobile phases. TFA acts as an ion-pairing agent, masking the silanols and ensuring a sharp, symmetrical peak for accurate purity integration.
Applications in Advanced Drug Discovery
CAS 98072-00-5 is highly sought after for bulk production and scientific research[2] due to its modular nature. It is primarily utilized in two advanced therapeutic paradigms:
A. Kinase Inhibitor Scaffolds
The benzimidazole bicyclic ring is a well-documented bioisostere for the adenine ring of ATP. It readily inserts into the highly conserved ATP-binding hinge region of various kinases, forming critical hydrogen bonds. The pentylamine chain acts as a solvent-exposed vector, allowing medicinal chemists to append solubilizing groups or secondary binding motifs without disrupting the core hinge interaction.
B. Proteolysis Targeting Chimeras (PROTACs)
In targeted protein degradation, spatial geometry is everything. The 5-carbon (pentyl) chain provides an optimal, flexible spacer length to bridge a target protein with an E3 ubiquitin ligase. The primary amine of CAS 98072-00-5 can be directly subjected to amide coupling (using HATU/DIPEA) with a Cereblon or VHL ligand, rapidly assembling a functional PROTAC.
Figure 2: Modular assembly of a PROTAC utilizing the benzimidazolepentylamine bifunctional scaffold.
Storage and Handling
To maintain structural integrity, store CAS 98072-00-5 in a tightly sealed container at 2–8°C under an inert atmosphere (Argon or Nitrogen). While the hydrochloride salt protects against rapid oxidation, prolonged exposure to high humidity can lead to moisture absorption. Protect from strong oxidizing agents and strong bases, which could prematurely liberate the free amine.
References
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NextSDS - 1H-benzimidazolepentylamine monohydrochloride — Chemical Substance Information. Available at:[Link]
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USCKS - 98072-00-5 1H-benzimidazolepentylamine monohydrochloride. Available at: [Link]
